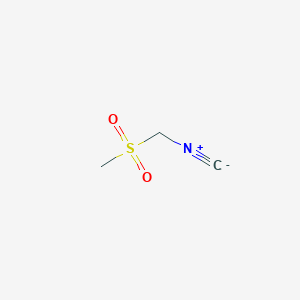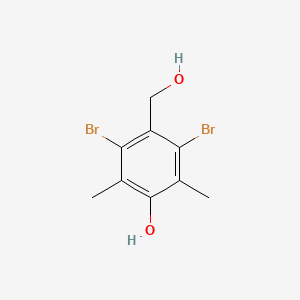
3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two bromine atoms, a hydroxymethyl group, and two methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol typically involves the bromination of 4-(hydroxymethyl)-2,6-dimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: 3,5-Dibromo-4-carboxy-2,6-dimethylphenol.
Reduction: 4-(Hydroxymethyl)-2,6-dimethylphenol.
Substitution: 3,5-Dihydroxy-4-(hydroxymethyl)-2,6-dimethylphenol.
Aplicaciones Científicas De Investigación
3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol involves its interaction with specific molecular targets. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the inhibition of enzymes or disruption of cellular processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
3,5-Dibromo-4-hydroxyphenylbenzamide: Contains an amide group instead of a hydroxymethyl group.
Uniqueness
3,5-Dibromo-4-(hydroxymethyl)-2,6-dimethylphenol is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
116038-76-7 |
|---|---|
Fórmula molecular |
C9H10Br2O2 |
Peso molecular |
309.98 g/mol |
Nombre IUPAC |
3,5-dibromo-4-(hydroxymethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C9H10Br2O2/c1-4-7(10)6(3-12)8(11)5(2)9(4)13/h12-13H,3H2,1-2H3 |
Clave InChI |
DDLSALJVRXFZIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)CO)Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



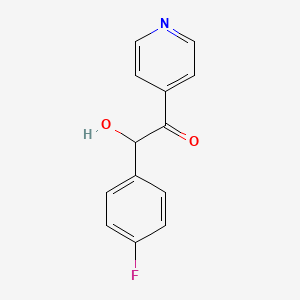
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
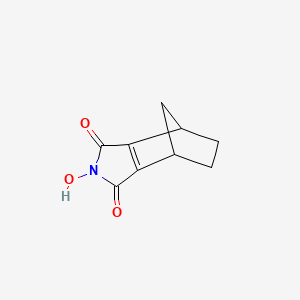
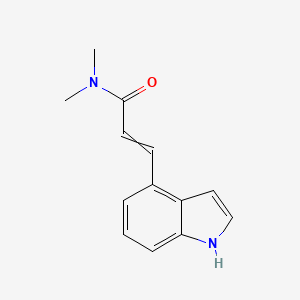
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)


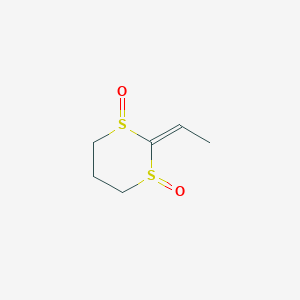
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
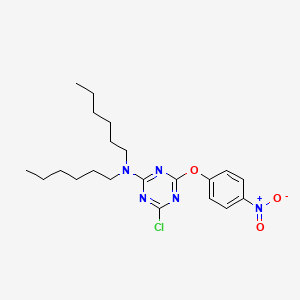
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
